N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride
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Overview
Description
N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride is a compound that features a piperidine ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both piperidine and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One common method involves the reductive amination of a pyrimidine aldehyde with piperidine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines .
Scientific Research Applications
N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride: This compound has a similar structure but includes a methyl group on the pyrimidine ring.
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound features a pyrrolo[2,3-d]pyrimidine ring instead of a pyrimidine ring.
Uniqueness
N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-4-11-5-2-9(1)7-13-10-3-6-12-8-14-10;;/h3,6,8-9,11H,1-2,4-5,7H2,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZIVGFZZYAYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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